molecular formula C10H16O3 B3112891 Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate CAS No. 1932027-43-4

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B3112891
CAS No.: 1932027-43-4
M. Wt: 184.23 g/mol
InChI Key: PYWSLDVKSOZIOJ-VXNVDRBHSA-N
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Description

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2R) configuration. The presence of a cyclohexane ring with a ketone and an ester functional group makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of cyclohexanone derivatives followed by esterification. The reaction conditions often require the use of strong bases and specific catalysts to ensure high stereoselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products:

    Oxidation: 2-methyl-4-oxocyclohexane-1-carboxylic acid.

    Reduction: 2-methyl-4-hydroxycyclohexane-1-carboxylate.

    Substitution: Various alkylated esters depending on the alkyl halide used.

Scientific Research Applications

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a building block for biologically active compounds.

    Medicine: Potential precursor for drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

    Ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    Methyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.

    2-Methyl-4-oxocyclohexane-1-carboxylic acid: The oxidized form of the compound.

Uniqueness: this compound is unique due to its specific (1R,2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSLDVKSOZIOJ-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)C[C@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 2
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 3
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 4
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 5
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate

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